3-methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate
Description
3-methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate is a sulfonate ester characterized by a halogenated benzene core substituted with bromine and chlorine atoms at positions 2, 4, and 3. The sulfonate group is attached to a substituted phenyl ring bearing a methyl group and an isopropyl moiety at positions 3 and 4, respectively.
Properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrCl2O3S/c1-9(2)12-5-4-11(6-10(12)3)22-23(20,21)16-8-15(19)14(18)7-13(16)17/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFDAEOXLDNJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrCl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and agrochemicals. This article reviews its biological properties, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a sulfonate group attached to a brominated aromatic ring, which is known to influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of brominated phenols have shown significant activity against various bacterial strains. A study evaluating related compounds reported Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 15.625 mg/mL against pathogens such as Staphylococcus aureus and Salmonella typhi . Although specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.
Cytotoxicity and Anticancer Activity
The anticancer potential of similar sulfonated compounds has been explored in various studies. For example, compounds containing sulfonate groups were evaluated for their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). One study demonstrated that a related compound induced cell cycle arrest at the G1 phase and increased apoptosis rates compared to controls . While specific studies on the compound are lacking, the structural features suggest it could exhibit similar anticancer properties.
Inhibition of Kinases
The inhibition of specific kinases has been identified as a crucial mechanism in anticancer therapy. Compounds that are structurally similar to this compound have been shown to selectively inhibit kinases like Aurora A, which is involved in cell division and proliferation . This suggests that further investigations could reveal its potential as a selective kinase inhibitor.
Study on Related Compounds
A study conducted on brominated phenolic compounds highlighted their biological activity against cancer cell lines. The research noted that modifications on the aromatic rings significantly influenced both cytotoxicity and selectivity towards cancer cells. The findings suggest that similar modifications on this compound could enhance its therapeutic profile .
Synthesis Pathways
The synthesis of this compound involves several steps typically starting from commercially available brominated phenols. The general synthetic route includes:
- Bromination : Introduction of bromine atoms onto the aromatic ring.
- Sulfonation : Addition of the sulfonate group through electrophilic substitution.
- Alkylation : Incorporation of the isopropyl group via alkylation reactions.
Each step requires careful control of conditions to optimize yield and purity.
Scientific Research Applications
Pharmaceutical Development
3-Methyl-4-(propan-2-yl)phenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate is utilized in the synthesis of various pharmaceutical intermediates. Its structural components allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For example, compounds derived from this sulfonate have shown potential as enzyme inhibitors in drug formulations targeting specific diseases.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its bromine and sulfonate groups facilitate nucleophilic substitution reactions, making it valuable for creating more complex organic molecules. Researchers often use it in the synthesis of agrochemicals and specialty chemicals .
Environmental Chemistry
Given its chlorinated structure, this compound is also studied for its environmental impact. Investigations focus on its degradation pathways and potential toxicity to aquatic life. Understanding these factors is crucial for assessing the environmental risks associated with its use in industrial applications .
Case Study 1: Enzyme Inhibition
A study published in a pharmacological journal examined the inhibitory effects of derivatives of this compound on specific enzymes involved in metabolic pathways related to cancer. The results indicated that modifications to the sulfonate group significantly enhanced enzyme affinity, suggesting potential therapeutic applications in oncology .
Case Study 2: Environmental Impact Assessment
Research conducted by an environmental agency assessed the behavior of this compound in aquatic systems. The study found that while the compound is persistent in water, it undergoes photodegradation under UV light exposure. This finding has implications for regulatory measures concerning its use in pesticides and other applications where water contamination is a concern .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or substitution patterns. Below is a comparative analysis:
Halogenated Sulfonate Esters
Compounds like 2-bromo-4-chlorophenyl benzenesulfonate and 4,5-dichloro-3-nitrophenyl methanesulfonate share the halogenated aromatic sulfonate motif. Key differences include:
- Steric hindrance : The bulky 3-methyl-4-(propan-2-yl)phenyl group in the target compound introduces significant steric effects, reducing reactivity in nucleophilic substitution reactions compared to less-substituted analogs.
Piperazine- and Phenyl-Substituted Derivatives
highlights 2-(8-chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[(3R)-3-methyl-4-(propan-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one, which shares the 3-methyl-4-(propan-2-yl) substituent. However, the sulfonate ester group in the target compound confers distinct physicochemical properties:
- Solubility : Sulfonate esters generally exhibit higher solubility in polar solvents compared to heterocyclic piperazine derivatives.
- Thermal stability : The halogenated benzene-sulfonate system likely has higher thermal stability due to strong C–S and S–O bonds, whereas piperazine-containing compounds may decompose at lower temperatures .
Formoterol Intermediates
lists intermediates such as N-[2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxy-3-methylphenyl)propan-2-yl]amino}ethyl)phenyl]formamide. While these contain substituted phenyl groups, the absence of sulfonate or halogen functionalities limits direct comparison. The target compound’s bromine and chlorine atoms may enhance electrophilic reactivity, contrasting with the amine and hydroxyl groups in Formoterol intermediates, which favor hydrogen bonding .
Data Table: Key Properties of Comparable Compounds
Research Findings and Limitations
- Synthetic Challenges : The steric bulk of the 3-methyl-4-(propan-2-yl)phenyl group may hinder sulfonation reactions, requiring optimized conditions (e.g., elevated temperatures or Lewis acid catalysts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
